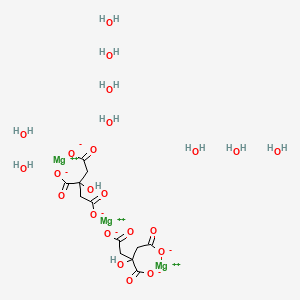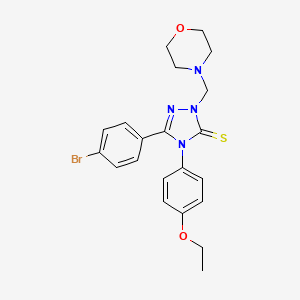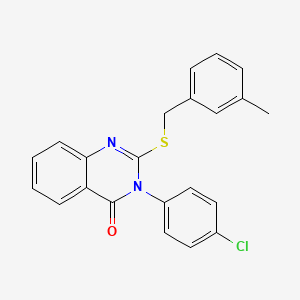
D-Gluconic acid calcium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Gluconic acid calcium salt, also known as calcium D-gluconate, is a calcium salt of D-gluconic acid. It is commonly used as a mineral supplement and medication to treat or prevent calcium deficiencies. The compound is known for its high solubility in water and is often used in various industrial and medical applications .
準備方法
Synthetic Routes and Reaction Conditions
D-Gluconic acid calcium salt can be synthesized by reacting D-gluconic acid with calcium carbonate. The reaction typically occurs at a temperature range of 80-90°C. The resulting product is then purified and dried to obtain the final compound .
Industrial Production Methods
In industrial settings, this compound is produced by the fermentation of glucose using specific strains of bacteria or fungi. The fermentation process converts glucose into D-gluconic acid, which is then neutralized with calcium carbonate to form the calcium salt. This method is efficient and widely used in large-scale production .
化学反応の分析
Types of Reactions
D-Gluconic acid calcium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gluconolactone.
Reduction: It can be reduced to form gluconic acid.
Substitution: The calcium ion can be substituted with other metal ions in certain reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Metal salts like sodium chloride can facilitate ion exchange reactions.
Major Products Formed
Oxidation: Gluconolactone
Reduction: Gluconic acid
Substitution: Various metal gluconates depending on the substituting ion.
科学的研究の応用
D-Gluconic acid calcium salt has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to bind metal ions.
Biology: Serves as a calcium source in cell culture media.
Medicine: Used to treat hypocalcemia and as an antidote for magnesium sulfate toxicity.
Industry: Employed in the production of high-specific surface area microspheres for adsorption processes
作用機序
The primary mechanism of action of D-Gluconic acid calcium salt involves the regulation of nerve and muscle performance by moderating the action potential threshold. In cases of hydrogen fluoride exposure, it provides calcium ions to complex free fluoride ions, reducing toxicity and correcting fluoride-induced hypocalcemia .
類似化合物との比較
Similar Compounds
- D-Gluconic acid sodium salt
- Calcium lactate
- Calcium carbonate
- Calcium citrate
Uniqueness
Compared to similar compounds, D-Gluconic acid calcium salt is unique due to its high solubility in water and its ability to act as a chelating agent. It is also preferred in medical applications for its effectiveness in treating calcium deficiencies and its role as an antidote for magnesium sulfate toxicity .
特性
分子式 |
C12H22CaO14 |
|---|---|
分子量 |
430.37 g/mol |
IUPAC名 |
calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/2C6H12O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 |
InChIキー |
NEEHYRZPVYRGPP-IYEMJOQQSA-L |
異性体SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2] |
正規SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid [2-(4-methoxy-phenyl)-ethyl]-amide](/img/structure/B12039124.png)
![2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12039129.png)

![3-(4-ethoxyphenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12039139.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12039147.png)

![[4-[(E)-[[2-[(3,4-dichlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate](/img/structure/B12039154.png)

![2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12039179.png)
